

An In-depth Technical Guide to 4-Methylthiazole-carbaldehyde Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methylthiazole-2-carbaldehyde

Cat. No.: B075903

[Get Quote](#)

Disclaimer: Initial research indicates that the requested compound, **4-Methylthiazole-2-carbaldehyde**, is not a readily available or well-documented chemical entity. This guide will therefore focus on the two commercially available and well-characterized isomers: 4-Methylthiazole-5-carbaldehyde and 2-Methylthiazole-4-carbaldehyde, with a primary emphasis on the former due to the extensive availability of data. It is presumed that the user's interest lies in one of these isomers.

This technical guide provides a comprehensive overview of the physical and chemical properties, spectroscopic data, and synthesis protocols for 4-Methylthiazole-5-carbaldehyde and a comparative summary for 2-Methylthiazole-4-carbaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

4-Methylthiazole-5-carbaldehyde

4-Methylthiazole-5-carbaldehyde is a key intermediate in the synthesis of various pharmaceuticals, most notably the third-generation cephalosporin antibiotic, Cefditoren pivoxil^{[1][2]}.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 4-Methylthiazole-5-carbaldehyde is presented in the table below.

Property	Value	Source
Molecular Formula	C ₅ H ₅ NOS	[3]
Molecular Weight	127.16 g/mol	
CAS Number	82294-70-0	[3]
IUPAC Name	4-methyl-1,3-thiazole-5-carbaldehyde	[3]
Synonyms	5-Formyl-4-methylthiazole, 4-Methyl-5-thiazolecarboxaldehyde	[3]
Appearance	Solid	[4]
Melting Point	74-78 °C	
Boiling Point	118 °C at 21 mmHg	[4]
Solubility	Soluble in water (est. 7956 mg/L at 25 °C)	[5]
InChI	1S/C5H5NOS/c1-4-5(2-7)8-3-6-4/h2-3H,1H3	[3]
SMILES	CC1=C(SC=N1)C=O	[3]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of 4-Methylthiazole-5-carbaldehyde.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H-NMR (300 MHz, CDCl₃): δ 10.11 (s, 1H, -CHO), 8.95 (s, 1H, 2-CH), 2.76 (s, 3H, -CH₃)[2].
- ¹³C-NMR (75 MHz, CDCl₃): δ 182.42 (-CHO), 161.84 (C5), 158.85 (C2), 132.84 (C4), 16.22 (-CH₃)[2].

1.2.2. Infrared (IR) Spectroscopy

- FTIR (KBr, cm^{-1}): 3447 (m, w), 3091 (s), 2869 (s), 1660 (s, C=O stretch), 1522 (s), 1409 (s), 1319 (s)[2]. The spectrum is also available via ATR-IR[3].

1.2.3. Mass Spectrometry (MS)

- GC-MS: The mass spectrum shows a top peak at m/z 127, corresponding to the molecular ion $[\text{M}]^+$. Other significant peaks are observed at m/z 71 and 45[3].

Chemical Synthesis

Several synthetic routes for 4-Methylthiazole-5-carbaldehyde have been reported. A common and efficient method involves the oxidation of 4-methyl-5-hydroxymethylthiazole or the reduction of a 4-methylthiazole-5-carboxylic acid derivative[1][2].

1.3.1. Experimental Protocol: Oxidation of 4-Methyl-5-hydroxymethylthiazole

This protocol is based on the oxidation using sodium hypochlorite in the presence of a TEMPO catalyst[1].

Materials:

- 4-Methyl-5-hydroxymethylthiazole
- Dichloromethane (DCM)
- Sodium bicarbonate solution
- Potassium bromide (KBr) solution
- TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy, free radical)
- Sodium hypochlorite (NaOCl) solution
- Sodium sulfate (Na_2SO_4)

Procedure:

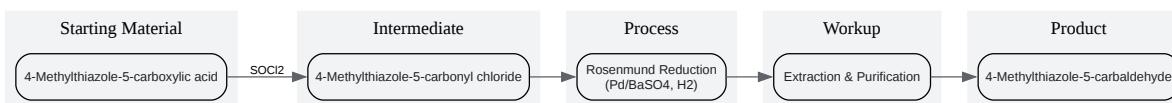
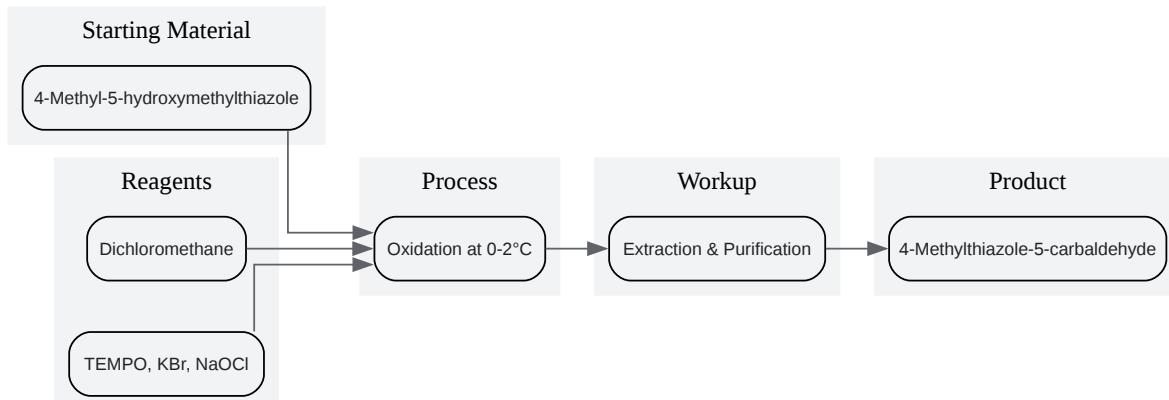
- Dissolve 4-Methyl-5-hydroxymethylthiazole in dichloromethane.

- Add sodium bicarbonate solution and stir for 5-10 minutes at 30-32°C.
- Cool the reaction mixture to 0°C.
- Add KBr solution and TEMPO in a single lot.
- Slowly add sodium hypochlorite solution over 1 hour, maintaining the temperature at 0-2°C.
- Monitor the reaction progress by HPLC.
- Upon completion, separate the organic layer.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with alkaline solution and then brine.
- Dry the organic layer over sodium sulfate and filter.
- Evaporate the solvent under reduced pressure to obtain 4-Methyl-5-formyl-1,3-thiazole.

1.3.2. Experimental Protocol: Rosenmund Reduction of 4-Methylthiazole-5-carboxylic acid chloride

This eco-friendly method involves the palladium-catalyzed hydrogenation of the corresponding acid chloride[2].

Materials:



- 4-Methylthiazole-5-carboxylic acid
- Thionyl chloride
- Xylene
- Pd/BaSO₄ catalyst
- Hydrogen gas
- 10% Hydrochloric acid

- Sodium carbonate
- Chloroform

Procedure:

- Synthesis of 4-methylthiazole-5-carboxylic acid chloride: Reflux 4-methylthiazole-5-carboxylic acid with thionyl chloride for 2 hours. Distill off excess thionyl chloride under reduced pressure. The crude product is used directly in the next step.
- Hydrogenation: Add xylene to the freshly prepared carboxylic acid chloride.
- Add the Pd/BaSO₄ catalyst to the mixture.
- Heat the mixture to 140°C and pass hydrogen gas through it.
- Monitor the reaction by TLC.
- Once the reaction is complete, filter the mixture and extract with 10% HCl.
- Neutralize the aqueous solution to pH 8 with sodium carbonate.
- Extract the product with chloroform.
- Distill the chloroform to obtain the pure product.

Synthesis Workflow Diagrams

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]
- 2. Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Methylthiazole-5-carboxaldehyde | C5H5NOS | CID 581339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Methylthiazole-5-carbaldehyde | 82294-70-0 | TCI AMERICA [tcichemicals.com]
- 5. 5-formyl-4-methyl thiazole, 82294-70-0 [thegoodsentscompany.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Methylthiazole-carbaldehyde Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b075903#physical-and-chemical-properties-of-4-methylthiazole-2-carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com